molecular formula C25H19ClN2O3 B14092648 7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092648
M. Wt: 430.9 g/mol
InChI Key: OWQLACCSFFJTCY-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyridine derivatives, which undergo various reactions such as cyclization, chlorination, and methylation under controlled conditions. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Studies may focus on its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities. Preclinical and clinical studies would be necessary to determine its efficacy and safety.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique properties due to the presence of the chloro and methyl groups, which can influence its reactivity, biological activity, and pharmacokinetic profile.

Properties

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

7-chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O3/c1-14-5-7-17(8-6-14)22-21-23(29)18-11-19(26)15(2)10-20(18)31-24(21)25(30)28(22)13-16-4-3-9-27-12-16/h3-12,22H,13H2,1-2H3

InChI Key

OWQLACCSFFJTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C(=C5)C)Cl

Origin of Product

United States

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